The synthesis of A-443654 involves several key steps utilizing advanced organic chemistry techniques. Initially, the synthesis begins with the preparation of bromoindazole building blocks through Suzuki coupling reactions. Specifically, 2-bromo-6-methylaniline is coupled with vinylboronic acids to yield various alkyl-substituted indazole derivatives. The process includes hydrogenation steps to refine the structure further .
The molecular structure of A-443654 can be described as an indazole derivative with specific substitutions that enhance its binding affinity for the ATP-binding site of Akt. The compound's structure has been elucidated using techniques such as single crystal X-ray diffraction, which provides detailed information about its three-dimensional arrangement .
Key structural data include:
This structural configuration is critical for its function as an ATP-competitive inhibitor.
A-443654 participates in several chemical reactions primarily focused on its interaction with Akt. Upon binding to the ATP site of Akt, A-443654 induces a unique regulatory mechanism characterized by paradoxical hyperphosphorylation at Thr308 and Ser473 sites on Akt . This hyperphosphorylation occurs even in the absence of pathway feedback effects, indicating a direct influence of the inhibitor on kinase activity.
The compound has been shown to inhibit multiple kinases beyond Akt, including PDK1, S6K, PKA, PKC, and GSK3β, making it a versatile tool for studying kinase signaling pathways .
The mechanism of action for A-443654 involves its competitive inhibition at the ATP-binding site of Akt. When A-443654 binds to this site, it prevents ATP from accessing the kinase domain, thereby inhibiting phosphorylation events that are critical for Akt's activation and downstream signaling pathways. Notably, this binding leads to hyperphosphorylation of Akt itself due to disrupted regulatory feedback mechanisms .
This unique mechanism highlights A-443654's potential as both a therapeutic agent and a research tool in understanding Akt regulation and its implications in cancer biology.
A-443654 exhibits several notable physical and chemical properties:
These properties are essential for determining appropriate experimental conditions when utilizing A-443654 in research settings.
A-443654 serves multiple scientific applications primarily focused on cancer research:
A-443654 (Rizavasertib) is an indazole–pyridine derivative that functions as a potent ATP-competitive inhibitor targeting all three Akt isoforms (Akt1, Akt2, Akt3) with equal affinity (Ki = 160 pM for each isoform) [6] [7]. Its molecular structure features a planar heterocyclic core that mimics ATP's adenine ring, enabling deep insertion into the hydrophobic pocket of Akt's kinase domain. Critical interactions include:
The compound’s C7 position on the indazole ring is structurally permissive for modifications to enhance isoform selectivity. Studies introducing bulky C7-alkyl substituents (e.g., PrINZ analog with 7-n-propylindazole) exploit steric clashes with Met281, achieving >100-fold selectivity for engineered Akt variants over wild-type isoforms [1].
Table 1: Structural Determinants of A-443654 Binding to Akt
Akt Domain | Residue | Interaction Type | Functional Impact |
---|---|---|---|
Kinase hinge | Ala230 | Hydrogen bond | Anchors inhibitor core |
Hydrophobic pocket | Met281 (gatekeeper) | Van der Waals | Governs ATP-site access |
DFG motif | Phe237 | Hydrophobic packing | Stabilizes inactive-like conformation |
Specificity pocket | Val270 | Steric complementarity | Enhances affinity for Akt1-3 |
Kinase profiling of A-443654 across 220 purified kinases revealed inhibition of 47 kinases at 1 µM concentration [1]. While highly potent against AGC-family kinases (Akt, PKA, PKC), it exhibits significant selectivity over the CMGC kinase family (e.g., ERK2, CDKs):
This selectivity profile stems from divergent ATP-pocket geometries. CMGC kinases possess larger gatekeeper residues (e.g., ERK2 Gln105) that sterically hinder A-443654 binding, whereas AGC kinases have smaller gatekeepers (e.g., Akt1 Met281) accommodating the inhibitor [6]. Notably, GSK3β (Ki = 41 nM), though a CMGC member, is inhibited due to its unique ATP-site topology resembling AGC kinases.
Table 2: Selectivity Profile of A-443654 Across Kinase Families
Kinase Family | Representative Kinase | K*i (nM) | Inhibition at 1 µM (%) |
---|---|---|---|
AGC | Akt1 | 0.16 | >99 |
AGC | PKA | 6.3 | 98 |
AGC | PKCγ | 24 | 95 |
CMGC | ERK2 | 340 | 40 |
CMGC | CDK2 | 24 | 90 |
CMGC | GSK3β | 41 | 92 |
A-443654 binds reversibly to Akt’s ATP-binding site, competing with ATP through conformational selection. Its binding induces a paradoxical hyperphosphorylation of Akt at Thr308 (activation loop) and Ser473 (hydrophobic motif) [1] [4]. Mechanistic studies reveal this stems from direct inhibitor-kinase interactions rather than pathway feedback:
This contrasts with allosteric inhibitors (e.g., MK-2206), which lock Akt in a PH domain-engaged "closed" state, preventing phosphorylation. The divergent effects highlight how ATP-competitive inhibitors like A-443654 can exploit endogenous activation machinery while blocking substrate phosphorylation.
Table 3: Contrasting Mechanisms of ATP-Competitive vs. Allosteric Akt Inhibitors
Property | ATP-Competitive (A-443654) | Allosteric (e.g., MK-2206) |
---|---|---|
Binding site | Catalytic cleft | PH-kinase interface |
Akt phosphorylation | Hyperphosphorylation | Dephosphorylation |
Conformational state | PH domain disengaged (open) | PH domain engaged (closed) |
Membrane recruitment | Enhanced | Blocked |
Downstream signaling | Substrate phosphorylation blocked | Substrate phosphorylation blocked |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9